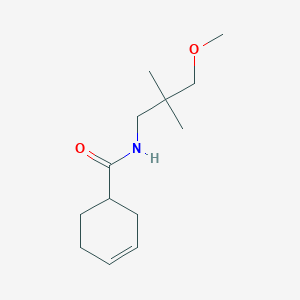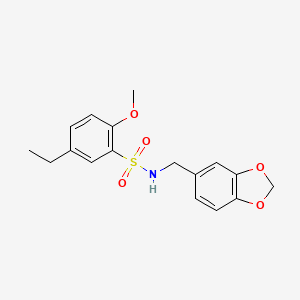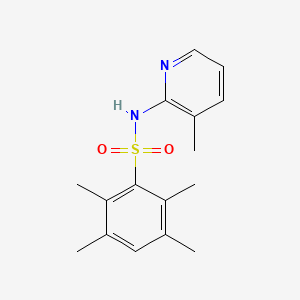![molecular formula C13H11N7O B5285655 2,5-dimethyl-7-(1H-pyrazol-5-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5285655.png)
2,5-dimethyl-7-(1H-pyrazol-5-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethyl-7-(1H-pyrazol-5-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of triazolopyrimidines, which are known for their diverse biological activities and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-7-(1H-pyrazol-5-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves multiple steps, starting with the construction of the pyrazole ring followed by the formation of the triazolopyrimidine core. Common synthetic routes include:
Condensation Reactions: : These reactions often involve the condensation of hydrazine derivatives with appropriate carbonyl compounds to form the pyrazole ring.
Cyclization Reactions: : Cyclization steps are crucial to form the triazolopyrimidine core. This can be achieved through the reaction of aminoguanidines with β-diketones or β-ketoesters.
Substitution Reactions: : Subsequent substitution reactions introduce the methyl groups and the pyrazol-5-yl moiety.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This requires careful control of reaction conditions, such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dimethyl-7-(1H-pyrazol-5-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: : KMnO₄, H₂O₂, and oxygen (O₂) in the presence of a catalyst.
Reduction: : LiAlH₄, NaBH₄, and hydrogen gas (H₂) with a metal catalyst.
Substitution: : Alkyl halides, amines, and solvents like dimethylformamide (DMF) or acetonitrile (CH₃CN).
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Formation of alcohols or amines.
Substitution: : Formation of substituted pyrazoles or triazolopyrimidines.
Applications De Recherche Scientifique
This compound has shown potential in various scientific research applications, including:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Investigated for its biological activity, including antimicrobial and antifungal properties.
Medicine: : Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 2,5-dimethyl-7-(1H-pyrazol-5-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazole Derivatives: : Similar compounds include various pyrazole derivatives, which are known for their diverse pharmacological effects.
Triazolopyrimidines: : Other triazolopyrimidines with different substituents also share structural similarities.
Uniqueness
2,5-Dimethyl-7-(1H-pyrazol-5-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is unique due to its specific combination of functional groups and molecular structure, which contribute to its distinct biological and chemical properties.
Propriétés
IUPAC Name |
4,8-dimethyl-11-(1H-pyrazol-5-yl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N7O/c1-7-11-9(20-13(15-7)16-8(2)18-20)4-6-19(12(11)21)10-3-5-14-17-10/h3-6H,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKPVTRFPHVYCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=NN2C3=C1C(=O)N(C=C3)C4=CC=NN4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-bromo-N-[3-(1H-tetrazol-5-yl)phenyl]-2-furamide](/img/structure/B5285584.png)
![6-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5285592.png)
![1-(1,2-dimethyl-1H-indol-3-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone](/img/structure/B5285596.png)
![2-{[4-(2,3-dihydro-1H-inden-2-yl)-1,4-diazepan-1-yl]methyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5285601.png)
![2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]acetamide](/img/structure/B5285612.png)
![4-[(3-fluorobenzyl)oxy]-3-methoxybenzamide](/img/structure/B5285616.png)
![5,7-DIALLYL-5,7-DIHYDROIMIDAZO[4,5-F][1,2,3]BENZOTRIAZOL-6(3H)-ONE](/img/structure/B5285619.png)
![2-[(4-ALLYL-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE](/img/structure/B5285622.png)

![8-(1,3-benzodioxol-5-ylacetyl)-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5285630.png)
![2-[2-(3-bromo-4-ethoxy-5-methoxyphenyl)vinyl]-8-quinolinyl propionate](/img/structure/B5285644.png)



